
2-(3-Methoxyphenyl)propan-1-amine
Overview
Description
2-(3-Methoxyphenyl)propan-1-amine is an organic compound belonging to the class of phenethylamines It features a methoxy group (-OCH₃) attached to the benzene ring at the meta position and an amino group (-NH₂) attached to the ethyl chain
Synthetic Routes and Reaction Conditions:
Reduction of 2-(3-Methoxyphenyl)propanoic Acid: This method involves the reduction of 2-(3-Methoxyphenyl)propanoic acid using lithium aluminium hydride (LiAlH₄) in anhydrous ether, followed by hydrolysis.
Amination of 3-Methoxyphenylpropanol: Another approach is the amination of 3-Methoxyphenylpropanol using ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: Oxidation of this compound can produce 2-(3-Methoxyphenyl)propanoic acid.
Reduction: Reduction reactions can convert 2-(3-Methoxyphenyl)propanoic acid back to this compound.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH₄) in anhydrous ether.
Substitution: Various alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Methoxyphenyl)propanoic acid.
Reduction: this compound.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- Role in Synthesis : 2-(3-Methoxyphenyl)propan-1-amine serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful in creating derivatives with tailored properties.
- Synthetic Routes : Common methods for synthesizing this compound include the reduction of nitro compounds or reductive amination of ketones. For instance, 3-methoxyphenylpropan-2-one can be nitrated and subsequently reduced to yield this compound.
Biological Research Applications
Neurotransmitter System Interaction
- Mechanism of Action : This compound acts primarily as a selective serotonin releasing agent, influencing serotoninergic pathways in the brain. It interacts with sodium-dependent dopamine and serotonin transporters, potentially enhancing neurotransmission by increasing the concentration of these neurotransmitters in the synaptic cleft .
Potential Therapeutic Applications
- Neurological Disorders : Ongoing research is exploring its therapeutic potential in treating conditions such as depression and anxiety due to its effects on serotonin levels. The modulation of neurotransmitter systems suggests possible applications in psychopharmacology.
Antimicrobial Activity
- Case Studies : Recent studies have indicated antimicrobial properties associated with this compound, suggesting its potential use in developing new antimicrobial agents.
Pharmacological Insights
Pharmacokinetics
- Absorption and Metabolism : Similar compounds are generally well absorbed and distributed within biological systems. They are metabolized by liver enzymes and excreted through urine, which is critical for understanding dosage and efficacy in therapeutic contexts.
Dosage Effects
- Animal Models : Limited studies have been conducted on the dosage effects of this compound in animal models. Therefore, further research is necessary to establish safe dosage ranges and identify any adverse effects at higher concentrations.
Industrial Applications
Pharmaceutical Production
- Fine Chemicals Manufacturing : The compound is utilized in the production of pharmaceuticals and other fine chemicals. Its role as an intermediate in drug synthesis highlights its importance in industrial chemistry.
Summary Table of Applications
Application Area | Description |
---|---|
Chemical Synthesis | Building block for complex organic molecules |
Biological Research | Interaction with neurotransmitter systems; potential for treating neurological disorders |
Pharmacology | Modulation of serotonin levels; ongoing research into therapeutic applications |
Industrial Use | Utilized in pharmaceutical production and fine chemicals manufacturing |
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)propan-1-amine exerts its effects involves interactions with molecular targets such as receptors and enzymes. The specific pathways and targets depend on the context of its use, whether in biological studies or pharmaceutical applications.
Comparison with Similar Compounds
3-Methoxyphenethylamine
2-(4-Methoxyphenyl)propan-1-amine
2-(3-Methoxyphenyl)propanoic acid
Biological Activity
2-(3-Methoxyphenyl)propan-1-amine, also known as (S)-1-(3-methoxyphenyl)propan-1-amine, is a compound belonging to the class of phenethylamines. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in the central nervous system (CNS). This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a propan-1-amine backbone substituted with a 3-methoxyphenyl group. This structural configuration enhances its lipophilicity, which may influence its interaction with biological targets.
The primary targets of this compound include:
- Sodium-dependent dopamine transporter
- Sodium-dependent serotonin transporter
- Synaptic vesicular amine transporter
This compound acts as a serotonin releasing agent , leading to increased concentrations of neurotransmitters in the synaptic cleft, which can enhance neurotransmission and result in various physiological effects depending on the specific neurotransmitter systems involved.
Pharmacokinetics
Research indicates that compounds similar to this compound are generally well absorbed and distributed in the body. They are metabolized by liver enzymes and excreted in urine. However, specific pharmacokinetic data for this compound remains limited.
Neurotransmitter Interaction
This compound is known to interact with key neurotransmitter systems, particularly serotonin and dopamine. Its effects may include:
- Increased release of serotonin and dopamine
- Potential stimulant effects similar to other amphetamines
Antioxidant and Anticancer Activity
Recent studies have explored the antioxidant properties of derivatives related to this compound. For example, novel derivatives have demonstrated significant antioxidant activity through DPPH radical scavenging methods and showed cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .
Study on Anticancer Activity
A study examined the anticancer potential of compounds derived from this compound. The results indicated that these compounds exhibited higher cytotoxicity against glioblastoma cells compared to breast cancer cells, suggesting selective activity that could be harnessed for therapeutic purposes .
Compound | Cell Line | Cytotoxicity |
---|---|---|
Compound A | U-87 (glioblastoma) | High |
Compound B | MDA-MB-231 (breast cancer) | Moderate |
Neuropharmacological Effects
In vivo studies have suggested that this compound may influence behavior and cognitive functions in animal models. However, comprehensive data on dosage effects and potential toxicity at high doses remain sparse.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group can undergo oxidation to form nitro derivatives or imines. Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media are typically employed.
Example Reaction:
Conditions:
-
Oxidizing agent: KMnO₄ or CrO₃
-
Solvent: Aqueous acidic medium (e.g., H₂SO₄)
-
Temperature: 60–80°C
Electrophilic Aromatic Substitution
The methoxy group activates the aromatic ring toward electrophilic substitution, directing incoming groups to ortho and para positions relative to itself.
Nitration
Reagents:
-
Nitration mixture (HNO₃/H₂SO₄)
Product:
-
2-(3-Methoxy-4-nitrophenyl)propan-1-amine
Regioselectivity:
-
Nitro group substitutes at the 4-position (para to methoxy).
Sulfonation
Reagents:
-
Fuming H₂SO₄
Product:
-
2-(3-Methoxy-5-sulfophenyl)propan-1-amine
Acylation and Alkylation
The primary amine reacts with acyl chlorides or alkyl halides to form amides or secondary amines, respectively.
Acylation
Reagents:
-
Acetyl chloride (CH₃COCl)
Reaction:
Conditions:
-
Base (e.g., pyridine) to scavenge HCl.
-
Room temperature.
Alkylation
Reagents:
-
Methyl iodide (CH₃I)
Product:
-
N-Methyl-2-(3-methoxyphenyl)propan-1-amine
Dehydrogenative Coupling
Under catalytic conditions, the amine undergoes coupling to form symmetric secondary amines. A study using a palladium-based catalyst (1/L1 system) in chlorobenzene at 130°C demonstrated efficient dimerization .
Reaction:
(R = 2-(3-Methoxyphenyl)propyl)
Key Data:
Parameter | Value |
---|---|
Catalyst | Pd/L1 |
Solvent | Chlorobenzene |
Temperature | 130°C |
Conversion | >90% (16 h) |
Schiff Base Formation
Reaction with aldehydes yields Schiff bases (imines), useful in coordination chemistry.
Example:
Conditions:
-
Acidic or anhydrous conditions.
-
Reflux in ethanol.
Demethylation of Methoxy Group
The methoxy group can be cleaved using strong Lewis acids (e.g., BBr₃) to yield a phenolic derivative.
Reaction:
Conditions:
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature
Comparative Reactivity Table
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Oxidation | KMnO₄, H₂SO₄, 60–80°C | Nitro derivative |
Acylation | Acetyl chloride, pyridine | N-Acetylated amide |
Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-3-methoxyphenyl derivative |
Dehydrogenative Coupling | Pd/L1, chlorobenzene, 130°C | Symmetric secondary amine |
Demethylation | BBr₃, DCM | Phenolic derivative |
Mechanistic Insights
-
Amine Reactivity: The primary amine’s lone pair facilitates nucleophilic attacks, enabling acylation and alkylation.
-
Aromatic Substitution: Methoxy’s +M effect directs electrophiles to ortho/para positions, though steric hindrance from the propane chain may influence regioselectivity.
Properties
IUPAC Name |
2-(3-methoxyphenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTAQBNSDZCPND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276813, DTXSID401292226 | |
Record name | 2-(3-methoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-β-methylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5090-33-5, 754913-55-8 | |
Record name | 3-Methoxy-β-methylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5090-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-methoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-β-methylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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